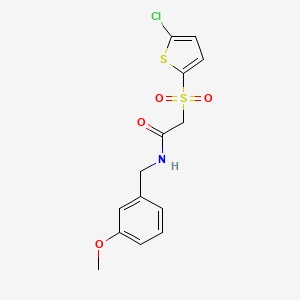
N-cyclobutyl-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclobutyl-N-methylpyridine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained significant attention in the scientific community due to its potential as an anti-cancer drug.
Scientific Research Applications
Medicinal Chemistry Strategies
Research has focused on modifying the structure of related compounds to reduce metabolism mediated by aldehyde oxidase (AO), enhancing drug stability and effectiveness. For example, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, showing promise in castration-resistant prostate cancer treatment. Altering heterocycles or blocking reactive sites are effective strategies to reduce AO metabolism, potentially applicable to N-cyclobutyl-N-methylpyridine-2-carboxamide-related drug discovery programs (Linton et al., 2011).
Kinase Inhibition for Cancer Treatment
The development of kinase inhibitors, such as substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, has shown excellent antiproliferative activity against hematological and solid tumor cell lines. These compounds have been explored for their potent Src/Abl kinase inhibition, offering a pathway for developing new cancer therapies (Lombardo et al., 2004).
Catalysis for Organic Synthesis
In organic synthesis, aromatic carboxamides and 2-phenylpyridine derivatives have been ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This method operates smoothly at room temperature, employing air as the sole oxidant, and demonstrates the potential for synthesizing this compound derivatives through similar catalytic processes (Chen et al., 2011).
Properties
IUPAC Name |
N-cyclobutyl-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(9-5-4-6-9)11(14)10-7-2-3-8-12-10/h2-3,7-9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKXZUACWOCLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2425884.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2425885.png)



![2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2425894.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2425895.png)
![N,N-diisopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425897.png)
![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2425902.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2425903.png)
![3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2425904.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2425905.png)

